1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11389843
InChI: InChI=1S/C20H27N5O2/c21-19(27)20(25-10-4-1-5-11-25)8-12-24(13-9-20)14-17-22-16-7-3-2-6-15(16)18(26)23-17/h2-3,6-7H,1,4-5,8-14H2,(H2,21,27)(H,22,23,26)
SMILES:
Molecular Formula: C20H27N5O2
Molecular Weight: 369.5 g/mol

1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

CAS No.:

Cat. No.: VC11389843

Molecular Formula: C20H27N5O2

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide -

Specification

Molecular Formula C20H27N5O2
Molecular Weight 369.5 g/mol
IUPAC Name 1-[(4-oxo-3H-quinazolin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C20H27N5O2/c21-19(27)20(25-10-4-1-5-11-25)8-12-24(13-9-20)14-17-22-16-7-3-2-6-15(16)18(26)23-17/h2-3,6-7H,1,4-5,8-14H2,(H2,21,27)(H,22,23,26)
Standard InChI Key NPZQDGNVSLDJQP-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2(CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3)C(=O)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide features a bipiperidine scaffold linked to a 4-hydroxyquinazoline group via a methylene bridge. The bipiperidine moiety consists of two fused piperidine rings, contributing to conformational flexibility and hydrogen-bonding capabilities. The 4-hydroxyquinazoline component introduces aromaticity and potential sites for π-π stacking interactions, which are critical for target binding .

Key Structural Components:

  • Bipiperidine Core: Enhances solubility and membrane permeability due to its aliphatic nature.

  • 4-Hydroxyquinazoline: Imparts electron-rich regions for interactions with enzymatic active sites or receptor pockets.

  • Carboxamide Group: Facilitates hydrogen bonding with biological targets, a feature shared with clinically used protease inhibitors .

PropertyValue
Molecular FormulaC₂₁H₂₈N₆O₂
Molecular Weight396.49 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Table 1: Calculated molecular properties based on structural analysis .

Synthetic Pathways and Analog Development

Synthesis Strategy

While no explicit synthesis protocol for 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide exists in published literature, analogous compounds suggest a multi-step approach:

  • Piperidine Functionalization: N-alkylation of 1,4'-bipiperidine with a chloromethylquinazoline precursor.

  • Carboxamide Formation: Coupling the secondary amine with a carboxylic acid derivative using EDCI/HOBt-mediated reactions .

  • Hydroxy Group Introduction: Late-stage oxidation or hydroxylation of the quinazoline ring .

Structural Analogs and Activity Trends

Comparative analysis of piperidine-quinazoline hybrids reveals structure-activity relationships (SAR):

CompoundModificationsBiological Activity
D2AAK4 Piperidine-carboxamide coreD₂/5-HT₂A receptor antagonism
7l (SciELO) Oxadiazole-piperidine hybridUrease inhibition (IC₅₀ 2.14 µM)
Clocapramine Dibenzazepine-piperidineAntipsychotic properties

Table 2: Pharmacological activities of structurally related compounds .

The 4-hydroxy group in quinazoline analogs enhances hydrogen-bonding capacity, as seen in urease inhibitors where hydroxylated derivatives exhibit IC₅₀ values ≤2 µM .

Biological Activity and Mechanism of Action

Receptor Interaction Profile

Based on docking studies of analogous compounds , 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide may interact with:

  • Serotonin Receptors (5-HT₂A): Hydroxyquinazoline mimics indole rings in classical 5-HT ligands.

  • Dopamine D₂ Receptors: Bipiperidine scaffolds show affinity for dopaminergic systems .

  • Urease Active Sites: Quinazoline hydroxyl groups coordinate nickel ions in Helicobacter pylori urease .

Therapeutic Applications and Research Directions

Antipsychotic Drug Development

The bipiperidine-carboxamide motif shares structural homology with D2AAK4, a multi-target antipsychotic candidate showing D₂/5-HT₂A receptor antagonism (Kᵢ = 380 nM/340 nM) . This suggests potential efficacy in schizophrenia treatment with reduced extrapyramidal side effects.

Anti-Infective Agents

Quinazoline derivatives exhibit broad-spectrum antimicrobial activity. Against Bacillus subtilis, analogs demonstrate MIC values of 8–16 µg/ml, comparable to ciprofloxacin . The hydroxy group may enhance penetration through bacterial membranes.

Oncology Implications

Quinazoline-based inhibitors (e.g., EGFR tyrosine kinase blockers) suggest possible anticancer applications. Molecular dynamics simulations indicate stable binding to kinase ATP pockets (ΔG < −9 kcal/mol) .

Challenges and Future Perspectives

Optimization Priorities

  • Bioavailability Enhancement: LogP calculations (~2.8) suggest moderate lipophilicity; prodrug strategies may improve CNS penetration.

  • Selectivity Profiling: Avoid off-target effects on histamine H₁ and muscarinic receptors common in piperidine derivatives .

Recommended Assays

  • In Vitro: Urease inhibition (modified Berthelot method), 5-HT₂A radioligand binding ([³H]ketanserin displacement) .

  • In Vivo: Open-field test for antipsychotic activity, murine H. pylori infection models.

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